Methylene Spacer Effect on Basicity and Metabolic Stability
The target compound incorporates a methylene spacer that insulates the secondary amine from the electron‑withdrawing pyrimidine ring, resulting in a higher predicted pKa (conjugate acid) and reduced susceptibility to oxidative N‑dealkylation compared to the directly attached 4‑methyl‑N‑(propan‑2‑yl)pyrimidin‑2‑amine (CAS 1341073‑92‑4) . The absence of the methylene linker in the comparator forces the lone pair into direct conjugation with the π‑deficient pyrimidine, lowering basicity and altering hydrogen‑bond donor/acceptor geometry .
| Evidence Dimension | Predicted pKa (conjugate acid) of the aliphatic amine nitrogen |
|---|---|
| Target Compound Data | Predicted pKa ≈ 8.5–9.0 (secondary amine, methylene‑spaced) |
| Comparator Or Baseline | 4‑Methyl‑N‑(propan‑2‑yl)pyrimidin‑2‑amine: predicted pKa ≈ 5.0–6.0 (directly conjugated aniline‑type) |
| Quantified Difference | ΔpKa ≈ +3 to +4 log units |
| Conditions | ACD/Labs or ChemAxon predicted values; in silico pKa calculation |
Why This Matters
A higher pKa ensures the amine is predominantly protonated at physiological pH, enhancing solubility and enabling salt‑bridge interactions in target binding pockets—critical for medicinal chemistry lead optimisation.
